molecular formula C9H23N2+ B14324612 3-Amino-N,N,N-triethylpropan-1-aminium CAS No. 109791-35-7

3-Amino-N,N,N-triethylpropan-1-aminium

Cat. No.: B14324612
CAS No.: 109791-35-7
M. Wt: 159.29 g/mol
InChI Key: RCUWCVWIBZTZGB-UHFFFAOYSA-N
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Description

3-Amino-N,N,N-triethylpropan-1-aminium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three ethyl groups and a propane chain terminated by an amino group. This structure imparts cationic properties, making it relevant in applications such as surfactants, biological tagging, and chemical synthesis. For instance, isotopomers of the trimethyl analog exhibit an exact mass of 123.1763 Da and high isotopic purity in mass spectrometry (HRMS) applications . The triethyl variant would likely display a higher molecular weight due to the larger ethyl substituents, altering solubility and reactivity.

Properties

CAS No.

109791-35-7

Molecular Formula

C9H23N2+

Molecular Weight

159.29 g/mol

IUPAC Name

3-aminopropyl(triethyl)azanium

InChI

InChI=1S/C9H23N2/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3/q+1

InChI Key

RCUWCVWIBZTZGB-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCCN

Origin of Product

United States

Preparation Methods

Precursor Design and Protection Strategies

The tertiary amine precursor, N,N-diethyl-3-aminopropylamine, must first be synthesized. This involves:

  • Protection of the primary amino group : The terminal amine in 3-aminopropylamine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired alkylation. Reaction with Boc anhydride in the presence of a base like 4-dimethylaminopyridine (DMAP) yields N-Boc-3-aminopropylamine.
  • Diethylation : The protected amine undergoes alkylation with ethyl iodide or bromide under basic conditions (e.g., potassium carbonate in acetone). This step introduces two ethyl groups to the nitrogen, forming N,N-diethyl-N-Boc-3-aminopropylamine.

Quaternary Ammonium Formation

The tertiary amine is then reacted with ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (60–80°C). The reaction proceeds via an SN2 mechanism, yielding the quaternary ammonium iodide salt. Subsequent ion exchange with chloride (e.g., using AgCl) provides the target compound, 3-amino-N,N,N-triethylpropan-1-aminium chloride.

Key Challenges :

  • Competing reactions at the Boc-protected amine necessitate strict temperature control.
  • Excess ethyl iodide (3–4 equivalents) ensures complete quaternization but requires careful purification to remove residual reagents.

Nucleophilic Substitution with Functionalized Alkyl Halides

An alternative approach employs functionalized alkyl halides containing pre-installed amino groups. This method avoids protection-deprotection sequences but demands precise control over reaction conditions.

Synthesis of 3-Aminopropyl Halides

3-Aminopropyl bromide hydrobromide serves as a key intermediate. It is synthesized via:

  • Bromination of 3-aminopropanol : Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the hydroxyl group to a bromide, yielding 3-aminopropyl bromide hydrobromide.

Reaction with Triethylamine

The alkyl bromide is reacted with triethylamine in a 1:1 molar ratio. The reaction, typically conducted in acetonitrile or dimethylformamide (DMF) at reflux, produces the quaternary ammonium bromide salt. A metathesis reaction with potassium chloride replaces the bromide counterion with chloride.

Mechanistic Insights :

  • The reaction proceeds via an SN2 mechanism, with triethylamine acting as both the base and nucleophile.
  • Steric hindrance from the ethyl groups slows the reaction, necessitating prolonged heating (12–24 hours).

Reductive Amination Pathways

Reductive amination offers a route to introduce the amino group post-quaternization, circumventing protection challenges.

Synthesis of 3-Oxopropyltriethylammonium Chloride

  • Quaternary ammonium ketone precursor : Triethylamine is reacted with 3-chloropropyl ethyl ketone in acetonitrile, forming 3-oxopropyltriethylammonium chloride.
  • Reductive amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol, reducing the carbonyl to an amine. This yields the target compound with high regioselectivity.

Advantages :

  • Avoids protecting groups, streamlining synthesis.
  • High yields (70–85%) under mild conditions.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled rapid quaternization reactions.

Optimized Protocol

A mixture of N,N-diethyl-3-aminopropylamine and ethyl iodide is irradiated at 100°C for 15 minutes in a sealed vessel. Microwave irradiation enhances reaction kinetics, achieving >90% conversion. The product is purified via recrystallization from ethanol.

Benefits :

  • Reduced reaction time from hours to minutes.
  • Improved selectivity and yield.

Comparative Analysis of Methodologies

Method Yield (%) Time Key Advantages Limitations
Alkylation 65–75 12–24 h Simplicity, scalability Requires protection/deprotection
Nucleophilic Sub. 60–70 24 h No protection needed Low yields due to steric hindrance
Reductive Amination 70–85 6–8 h Mild conditions, high selectivity Additional reduction step required
Microwave-Assisted >90 15 min Rapid, energy-efficient Specialized equipment needed

Characterization and Validation

Structural confirmation relies on:

  • NMR Spectroscopy : $$ ^1H $$ NMR displays signals for ethyl groups (δ 1.2–1.4 ppm, triplets) and the propyl backbone (δ 2.6–3.1 ppm, multiplets).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 194.74 (M-Cl⁻).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content align with the formula C₉H₂₃ClN₂.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N,N-triethylpropan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Corresponding substituted ammonium compounds.

Scientific Research Applications

3-Amino-N,N,N-triethylpropan-1-aminium has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of surfactants and detergents, as well as in water treatment processes.

Mechanism of Action

The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-N,N,N-trimethylpropan-1-aminium

Structural Differences : Replaces ethyl groups with methyl groups.
Properties and Applications :

  • Molecular Weight : ~123.18 Da (trimethyl analog) .
  • Spectral Data : Methyl protons in NMR appear at 3.18 ppm (methylene protons) and 1.57–1.24 ppm (methyl groups) .
  • Applications: Used as isotopomeric tags in capillary electrophoresis for biomarker quantification due to high isotopic purity and stability .

3-Chloro-N,N-dimethylpropan-1-aminium Chloride

Structural Differences: Substitutes the amino group with chlorine and retains dimethyl groups. Properties and Applications:

  • Reactivity : The chlorine atom enables nucleophilic substitution reactions, making it a precursor in pharmaceutical intermediates (e.g., temozolomide synthesis for glioblastoma treatment) .
  • Thermal Stability: Decomposes at high temperatures (>200°C), as indicated by analogs in synthesis studies . Key Contrast: The absence of an amino group reduces hydrogen-bonding capacity, limiting its use in biological tagging compared to 3-amino derivatives.

3-Carboxy-N,N,N-trimethylpropan-1-aminium

Structural Differences: Replaces the amino group with a carboxylic acid moiety. Properties and Applications:

  • Acidity : The carboxylic acid group (pKa ~4-5) introduces pH-dependent solubility, useful in buffer systems or ion-exchange chromatography .
  • Molecular Formula: C₇H₁₆NO₂⁺ (exact mass 146.2069 Da) .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Notable Applications
3-Amino-N,N,N-triethylpropan-1-aminium* C₉H₂₂N₂⁺ ~158.29 (estimated) Quaternary ammonium, amino Surfactants, biological tags
3-Amino-N,N,N-trimethylpropan-1-aminium C₆H₁₆N₂⁺ 123.1763 Quaternary ammonium, amino Isotopomeric labeling
3-Chloro-N,N-dimethylpropan-1-aminium chloride C₅H₁₃ClN⁺·Cl⁻ 172.53 Quaternary ammonium, chloro Pharmaceutical intermediates
3-Carboxy-N,N,N-trimethylpropan-1-aminium C₇H₁₆NO₂⁺ 146.2069 Quaternary ammonium, carboxylate Ion-exchange materials

*Estimated due to lack of direct data.

Table 2. Spectral Comparison (NMR Chemical Shifts)

Compound Methylene Protons (ppm) Methyl Protons (ppm) Amino/Carboxyl Protons (ppm)
3-Amino-N,N,N-trimethylpropan-1-aminium 3.18 1.57–1.24 Not reported
3-Carboxy-N,N,N-trimethylpropan-1-aminium 3.7 (NH₂) 2.95 (N(CH₃)₂) 11.45 (COOH)

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